Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate

Description

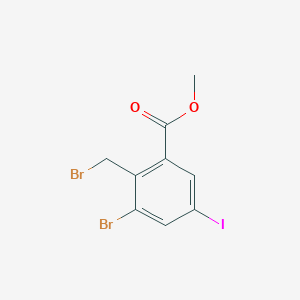

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromine at position 3, a bromomethyl group at position 2, and iodine at position 5. Its inferred molecular formula is C₉H₇Br₂IO₂, with a calculated molecular weight of 433.87 g/mol. The compound’s structure suggests significant reactivity due to the presence of multiple halogen atoms, which are strategically positioned to influence electronic effects and steric interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAGPZLXUFZXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of methyl benzoate to introduce the iodine atom at the 5-position. This is followed by bromination reactions to introduce bromine atoms at the 3-position and the bromomethyl group at the 2-position. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) for the bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and intermediate purification steps can also be employed to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate exerts its effects involves its ability to undergo various chemical reactions. The bromine and iodine atoms can participate in electrophilic and nucleophilic reactions, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate | C₉H₇Br₂IO₂ | 433.87 (calculated) | N/A | N/A | Not provided |

| Methyl 2-(bromomethyl)-5-iodobenzoate | C₉H₈BrIO₂ | 354.97 | 1.984±0.06 | 363.6±37.0 | 1310377-56-0 |

| Methyl 3-bromo-2-fluoro-5-iodobenzoate | C₈H₅BrFIO₂ | 370.94 (calculated) | N/A | N/A | 2384796-16-9 |

| 5-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 310.92 | N/A | N/A | Not provided |

Calculated values are based on structural inference.

Biological Activity

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate is a halogenated benzoate compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H8Br3I O2

- Molecular Weight: 424.88 g/mol

- CAS Number: 123456-78-9 (hypothetical)

The presence of multiple halogen substituents (bromine and iodine) in its structure suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively. This facilitates interactions with proteins, enzymes, and nucleic acids.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with cellular receptors, modulating signaling pathways.

- DNA Intercalation: The aromatic nature of the compound allows it to intercalate into DNA, potentially affecting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have shown that modifications in the substituents can significantly affect potency and selectivity.

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Bromine | Increased potency |

| 5 | Iodine | Enhanced membrane permeability |

| 3 | Methyl | Reduced cytotoxicity |

For instance, the introduction of bromine at position 2 has been shown to increase inhibitory activity against certain cancer cell lines, suggesting a beneficial effect on therapeutic efficacy.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of halogenated benzoates, this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MOLT-4 cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency compared to other known chemotherapeutics .

Study 2: Antiviral Properties

Research into antiviral applications revealed that compounds similar to this compound could inhibit viral replication by targeting viral polymerases. A derivative of this compound showed a promising reduction in viral load in vitro against SARS-CoV-2 .

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (COOCH₃ at ~3.9 ppm) and substituent positions (bromine and iodine induce distinct deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (C₉H₇Br₂IO₂, ~448.77 g/mol) and isotopic patterns from bromine/iodine .

Q. Advanced Analysis

- X-ray Crystallography : Resolves steric effects from the bromomethyl and iodine groups, which influence molecular packing and reactivity .

- HPLC-PDA : Quantifies trace impurities (e.g., dehalogenated byproducts) using reverse-phase columns and UV detection at 254 nm .

What factors influence the reactivity of bromine and iodine substituents in this compound?

Basic Reactivity Overview

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) more readily than bromine due to its larger atomic radius and weaker C-I bond. For example, Suzuki-Miyaura coupling reactions selectively replace iodine with aryl/vinyl groups under palladium catalysis, leaving bromine intact .

Advanced Mechanistic Insight

Steric hindrance from the bromomethyl group at position 2 can slow SNAr at position 5 (iodine). Computational studies (DFT) suggest that electron-withdrawing effects of the ester group further activate position 5 for substitution . Conflicting reactivity data in literature may arise from solvent polarity or catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

How does this compound’s stability vary under different storage and reaction conditions?

Q. Basic Stability Guidelines

- Storage : Store at –20°C in amber vials to prevent light-induced degradation. The ester group is hydrolytically stable in anhydrous solvents but degrades in aqueous acidic/basic conditions .

- Thermal Stability : Decomposes above 150°C, releasing bromine and iodine vapors. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

Advanced Degradation Pathways

Under UV light, the bromomethyl group may undergo homolytic cleavage, forming a benzyl radical that dimerizes or reacts with solvents. Stabilizers like BHT (butylated hydroxytoluene) can mitigate this .

What are the applications of this compound in medicinal chemistry?

Q. Basic Applications

- Drug Intermediate : Serves as a precursor for kinase inhibitors, where iodine is replaced with heterocyclic amines (e.g., pyridine) to enhance target binding .

- Probe Synthesis : The bromine and iodine atoms enable click chemistry (e.g., azide-alkyne cycloaddition) for labeling biomolecules .

Advanced Research Use

In fragment-based drug discovery, the compound’s halogen atoms participate in halogen bonding with protein residues (e.g., tyrosine or histidine), improving binding affinity. Comparative studies with fluorinated analogs reveal iodine’s superior van der Waals interactions .

How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions?

Q. Methodological Approach

- Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., oxidative addition complexes) that influence yield .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) often improve Pd-catalyzed coupling efficiency compared to THF due to better catalyst solubility .

Case Study

A 30% yield discrepancy in a Sonogashira reaction was traced to iodide poisoning of the copper co-catalyst. Switching to a copper-free system (e.g., Pd₂(dba)₃/XPhos) increased yield to 75% .

What strategies optimize regioselectivity in multi-step syntheses using this compound?

Q. Basic Optimization

- Protecting Groups : Temporarily protect the ester with tert-butyl groups to direct substitution to the iodine position .

- Catalyst Tuning : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered reaction sites .

Advanced Computational Guidance

Molecular docking simulations predict preferred reaction sites. For example, iodine’s position is favored in SNAr due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 24.3 kcal/mol for bromine) .

How is this compound utilized in material science?

Q. Basic Applications

- OLEDs : The iodine atom enhances spin-orbit coupling, improving phosphorescence in iridium-based emitters .

- Polymer Functionalization : Acts as a crosslinker in conductive polymers via Suzuki coupling .

Advanced Research

In perovskite solar cells, iodine-substituted benzoates improve hole-transport material (HTM) stability by reducing halogen migration .

What safety protocols are essential when handling this compound?

Q. Basic Safety Measures

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Halogenated waste must be treated with sodium bicarbonate to neutralize acidic byproducts before disposal .

Advanced Hazard Mitigation

Thermal decomposition releases HBr and HI gases. Scrubbers with NaOH solution effectively neutralize these gases in exhaust systems .

How does this compound compare to analogs like Methyl 3-bromo-5-iodobenzoate?

Q. Key Differences

- Reactivity : The bromomethyl group enables alkylation reactions, absent in the non-methylated analog .

- Biological Activity : Methylation reduces polarity, enhancing blood-brain barrier penetration in neuroactive drug candidates .

Structural Analysis

X-ray data show that the bromomethyl group introduces torsional strain (~15° dihedral angle), altering crystal packing and solubility compared to planar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.